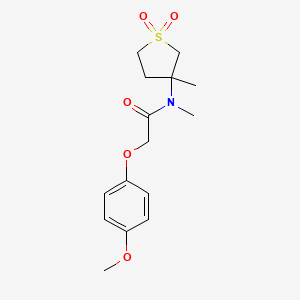

2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

Description

BenchChem offers high-quality 2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S/c1-15(8-9-22(18,19)11-15)16(2)14(17)10-21-13-6-4-12(20-3)5-7-13/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVBCYGSEUTVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N(C)C(=O)COC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide , often referred to as a derivative of 1,2,4-triazolethione, has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C22H27NO7S

- Molecular Weight : 427.52 g/mol

The compound features a methoxyphenoxy group, a methyl group, and a dioxo-thiolan moiety, which contribute to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide. For instance:

- A study on related 1,2,4-triazolethiones demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. The IC50 values for some derivatives ranged from 6.2 μM to 43.4 μM .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Research indicates that derivatives of triazolethiones possess antibacterial and antifungal activities:

- Compounds with similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Several studies have reported that triazolethione derivatives possess significant antioxidant capabilities:

- In vitro assays indicated that these compounds could effectively scavenge free radicals, highlighting their potential as therapeutic agents in oxidative stress-related conditions .

Enzyme Inhibition

Inhibition of metabolic enzymes is another area where this compound shows promise:

- Studies indicate that related compounds inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Table of Biological Activities

Case Study: Anticancer Activity

In a notable case study, a derivative of the compound was synthesized and tested against several cancer cell lines. The study found that:

- The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for further development.

Future Directions

Given the diverse biological activities observed in related compounds, future research should focus on:

- Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their biological effects.

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Exploring how modifications to the chemical structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.